

# Validating T-1105: A Comparative Guide to its Antiviral Activity in Primary Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of **T-1105**, a promising antiviral candidate, against established antiviral drugs. The data presented here, derived from *in vitro* studies, is intended to assist researchers in evaluating its potential for further development. The focus is on its efficacy in primary human cells, which more closely mimic the physiological conditions of a natural infection compared to immortalized cell lines.

## Executive Summary

**T-1105**, a non-fluorinated analogue of Favipiravir (T-705), demonstrates potent antiviral activity against a range of RNA viruses. Like its counterpart, **T-1105** functions as a prodrug, being metabolized intracellularly to its active triphosphate form, **T-1105-RTP**. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication. This guide compares the antiviral efficacy of **T-1105** with that of Remdesivir, another RdRp inhibitor, and Oseltamivir, a neuraminidase inhibitor.

## Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of **T-1105**'s analogue Favipiravir, Remdesivir, and Oseltamivir against influenza virus in relevant cell models. While specific data for **T-1105** in primary human bronchial epithelial cells for influenza is not readily available in the reviewed literature, the data for its close analogue, Favipiravir, provides a valuable benchmark.

Table 1: Antiviral Efficacy (EC50) Against Influenza Virus

| Compound            | Virus Strain       | Cell Type                                | EC50 (μM)                                        | Citation            |
|---------------------|--------------------|------------------------------------------|--------------------------------------------------|---------------------|
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK                                     | 0.19 - 22.48                                     | <a href="#">[1]</a> |
| Remdesivir          | Not specified      | Primary Human Airway Epithelial Cells    | Not specified for Influenza                      |                     |
| Oseltamivir         | Influenza A (H1N1) | Primary Human Bronchial Epithelial Cells | 0.0348 (prophylactic),<br>0.172 (post-infection) | <a href="#">[2]</a> |

Table 2: Cytotoxicity (CC50)

| Compound            | Cell Type     | CC50 (μM)     | Citation            |
|---------------------|---------------|---------------|---------------------|
| Favipiravir (T-705) | MDCK          | > 2000        | <a href="#">[3]</a> |
| Remdesivir          | Not specified | Not specified |                     |
| Oseltamivir         | Not specified | Not specified |                     |

## Mechanism of Action

The primary mechanism of action for **T-1105** and Favipiravir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). In contrast, Oseltamivir inhibits the viral neuraminidase, an enzyme crucial for the release of newly formed viral particles from infected cells.

Figure 1. Mechanisms of Action for T-1105/Favipiravir and Oseltamivir

[Click to download full resolution via product page](#)

Caption: Mechanisms of Action for **T-1105**/Favipiravir and Oseltamivir.

## Experimental Protocols

The following are generalized protocols for standard antiviral assays that can be adapted for the evaluation of **T-1105** in primary human bronchial epithelial cells.

### Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.

- Cell Seeding: Plate primary human bronchial epithelial cells in 12-well plates at a density that ensures a confluent monolayer on the day of infection.

- Virus Dilution: Prepare serial dilutions of the influenza virus stock in an appropriate infection medium. The target dilution should produce 50-100 plaques per well in the virus control wells.[4]
- Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 200  $\mu$ L of the virus dilution for 1 hour at 37°C, allowing for viral adsorption.[4]
- Compound Treatment: During virus adsorption, prepare serial dilutions of **T-1105** and comparator drugs.
- Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective drug concentrations. [4][5]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator until plaques are visible.[4]
- Staining and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet. Count the number of plaques in each well.[4]
- Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Figure 2. Plaque Reduction Assay Workflow

[Click to download full resolution via product page](#)

Caption: Plaque Reduction Assay Workflow.

## Viral Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

- Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.
- Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.[6]
- Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
- Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
- Virus Titeration: Determine the viral titer in the harvested supernatants using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[6]
- Data Analysis: The EC50 value is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.

## Conclusion

**T-1105**, a structural analogue of Favipiravir, holds significant promise as a broad-spectrum antiviral agent. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is a validated strategy for antiviral drug development. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for the further evaluation of **T-1105**'s antiviral activity in primary human cell models. Further studies are warranted to determine the specific EC50 of **T-1105** against various influenza strains in primary human bronchial epithelial cells to fully elucidate its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influenza virus plaque assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Validating T-1105: A Comparative Guide to its Antiviral Activity in Primary Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682577#validating-t-1105-antiviral-activity-in-primary-cells]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

